![molecular formula C18H21F3N4O B2892252 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide CAS No. 2034381-50-3](/img/structure/B2892252.png)

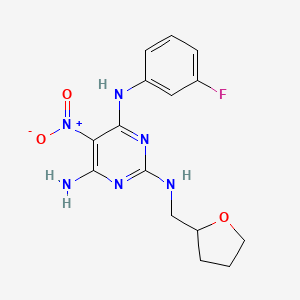

2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

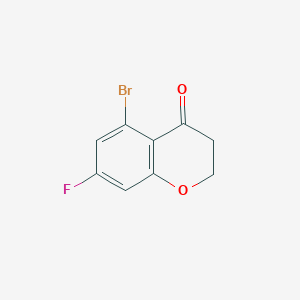

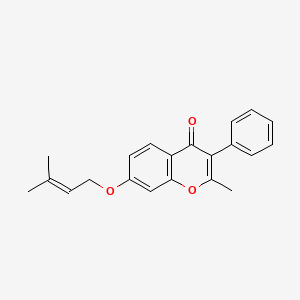

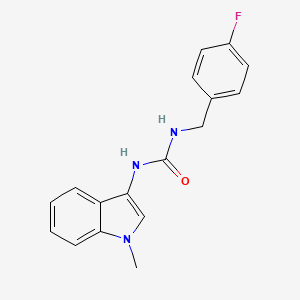

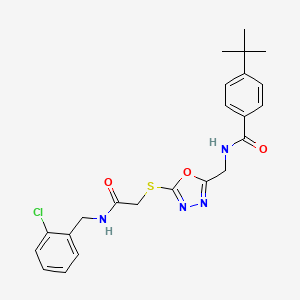

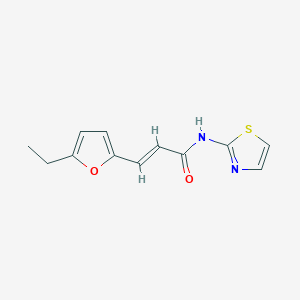

2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.

BenchChem offers high-quality 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methodologies

A pivotal aspect of research on compounds like 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide involves innovative synthetic methodologies. For instance, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines, showcasing a metal-free oxidative N-N bond formation approach that features high yields and short reaction times (Zheng et al., 2014). Additionally, Takahashi et al. (2004) prepared trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, highlighting the utility of trifluoromethyl groups in synthesizing heterocyclic compounds (Takahashi et al., 2004).

Medicinal Chemistry and Biological Applications

The exploration of triazolo and pyridine derivatives in medicinal chemistry reveals their potential in developing new therapeutic agents. Chrovian et al. (2018) developed novel P2X7 antagonists with a 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine scaffold, demonstrating significant receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018). Similarly, Edmondson et al. (2006) synthesized a potent dipeptidyl peptidase IV (DPP-4) inhibitor for type 2 diabetes treatment, showcasing the therapeutic potential of triazolo[1,5-a]pyridinylphenyl derivatives (Edmondson et al., 2006).

Material Science and Miscellaneous Applications

Research in material science also benefits from the synthesis and application of such compounds. For example, the development of microtubule-active compounds with novel structures, such as TTI-237, a triazolo[1,5-a]pyrimidine derivative, demonstrates the potential of these compounds in antitumor activities and cancer treatment (Beyer et al., 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that similar compounds work by inhibiting enzymes involved in various biochemical processes . The ability of these compounds to accept and donate hydrogen bonds makes them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown excellent antiproliferative activities against various cancer cell lines . Moreover, these compounds have been found to inhibit the growth of cells in a dose-dependent manner and induce apoptosis .

Propiedades

IUPAC Name |

2-phenyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O/c1-2-14(12-6-4-3-5-7-12)17(26)22-11-16-24-23-15-10-13(18(19,20)21)8-9-25(15)16/h3-7,13-14H,2,8-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLBETBTOYUSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide](/img/structure/B2892191.png)

![5-chloro-N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2892192.png)